molecular formula C18H14Br2N2O3S B5121544 N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide

N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide

Cat. No. B5121544
M. Wt: 498.2 g/mol
InChI Key: MEZOTDYHVSSYDO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is a chemical compound that belongs to the class of thioacetamide derivatives. It has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of various bacterial and fungal strains. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is its broad-spectrum activity against cancer, bacteria, and fungi. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and dosage control in lab experiments.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide. One area of interest is the development of more potent and selective analogs of this compound for specific therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying its therapeutic effects. Finally, there is a need for further studies to determine the safety and efficacy of this compound in animal models and clinical trials.

Synthesis Methods

N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide can be synthesized by the reaction of 4-bromobenzaldehyde and 3-bromoacetylacetone with thioacetamide in the presence of a base. The reaction proceeds through a series of condensation and cyclization steps to yield the final product.

Scientific Research Applications

N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N2O3S/c19-11-4-6-13(7-5-11)21-16(23)10-26-15-9-17(24)22(18(15)25)14-3-1-2-12(20)8-14/h1-8,15H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZOTDYHVSSYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

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